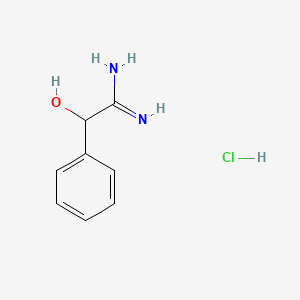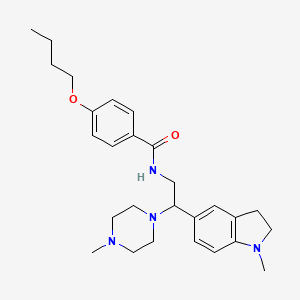
2-Hydroxy-2-phenylethanimidamide hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydroxy-2-phenylethanimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of benzaldehyde with hydroxylamine to form benzaldoxime, which is then reduced to benzylamine. The benzylamine is subsequently reacted with cyanogen bromide to form the corresponding amidine, which is then hydrolyzed to yield 2-Hydroxy-2-phenylethanimidamide . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of specific catalysts and reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
2-Hydroxy-2-phenylethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
2-Hydroxy-2-phenylethanimidamide hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-phenylethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect processes such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-phenylethanimidamide hydrochloride can be compared with other similar compounds, such as:
Methyl 3-hydroxy-2-piperidinecarboxylate hydrochloride: Similar in structure but with a piperidine ring instead of a phenyl group.
(1Z)-2,2-Diethoxy-N′,2-diphenylethanimidamide: Contains additional ethoxy groups and a different substitution pattern. These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
2-hydroxy-2-phenylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7,11H,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXYGXCTLPHWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=N)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947308 | |
| Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24440-16-2 | |
| Record name | Benzeneethanimidamide, α-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24440-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B2890218.png)
![5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)
![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-phenylacetate](/img/structure/B2890225.png)

![2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2890228.png)
![6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890229.png)

![4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2890232.png)
![2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2890233.png)




